1-(1-ethyl-1H-benzo[d]imidazol-2-yl)propan-1-ol hydrochloride
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Overview
Description
1-(1-ethyl-1H-benzo[d]imidazol-2-yl)propan-1-ol hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments. In
Scientific Research Applications
Anticancer Activity :
- Benzimidazoles, including compounds similar to 1-(1-ethyl-1H-benzo[d]imidazol-2-yl)propan-1-ol hydrochloride, have been synthesized for their potential anticancer properties. Studies have shown significant to good anticancer activity in various derivatives of benzimidazoles, indicating their potential as promising anticancer agents (Rashid, Husain, & Mishra, 2012).
- In another research, novel benzimidazole derivatives displayed inhibitory effects on various cancer cell lines, including tyrosine kinases and Pim1 kinases, which are relevant in cancer therapy (Mohareb, Milad, Mostafa, & El-Ansary, 2020).
CRTh2 Receptor Antagonism :
- Benzimidazole compounds have been studied as CRTh2 receptor antagonists, a target in treating allergic inflammatory diseases. Novel derivatives of benzimidazole showed promising results in vitro and in vivo for this application (Pothier et al., 2012).
Corrosion Inhibition :
- Benzimidazole derivatives, including those structurally related to this compound, have been evaluated as corrosion inhibitors for mild steel in acidic environments. These studies demonstrate their effectiveness in protecting metal surfaces, which can be valuable in industrial applications (Ammal, Prajila, & Joseph, 2018).
Antimicrobial Activity :
- Some benzimidazole compounds have shown promising results in antimicrobial studies. For instance, derivatives of benzimidazole have been tested against various microorganisms, showing significant inhibitory effects (Borowiecki, Milner-Krawczyk, & Plenkiewicz, 2013).
Epidermal Growth Factor Receptor (EGFR) Inhibition :
- Derivatives of benzimidazole, including structures similar to the compound , have been synthesized and evaluated for their potential as EGFR inhibitors. This application is significant in the context of cancer treatment, as EGFR plays a crucial role in tumor growth and progression (Demirel et al., 2017).
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific targets would depend on the exact biological activity being exhibited.
Mode of Action
Imidazole derivatives are known to interact with various biological targets to exert their effects . The specific mode of action would depend on the biological activity and the target involved.
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which could potentially influence their absorption and distribution .
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that the compound could potentially have a wide range of molecular and cellular effects .
properties
IUPAC Name |
1-(1-ethylbenzimidazol-2-yl)propan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c1-3-11(15)12-13-9-7-5-6-8-10(9)14(12)4-2;/h5-8,11,15H,3-4H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDYRAQNPYSMFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC2=CC=CC=C2N1CC)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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